Risdiplam is classified as an mRNA splicing modifier, specifically targeting the splicing mechanism associated with the SMN2 gene. This drug was developed by Genentech and is marketed under the name Evrysdi. Metabolite M1 is formed primarily through metabolic processes involving flavin monooxygenases and cytochrome P450 enzymes, particularly flavin monooxygenase 1 and 3, and various cytochrome P450 isoforms such as CYP1A1, CYP2J2, CYP3A4, and CYP3A7 .
The synthesis of risdiplam involves complex organic chemistry techniques that lead to the formation of its various metabolites, including M1. The metabolic pathway primarily involves oxidation processes catalyzed by flavin monooxygenases. In vitro studies have shown that risdiplam exhibits low turnover rates in human liver microsomes, indicating that it is metabolized slowly compared to other compounds .
The molecular structure of risdiplam can be described by its chemical formula C_19H_22N_4O_3S. The compound features a piperazine moiety linked to a sulfonamide group, which is critical for its biological activity. Metabolite M1 retains much of this structure but includes modifications due to hydroxylation.
Metabolite M1 is primarily produced through oxidative metabolic pathways involving flavin monooxygenases. These enzymes facilitate reactions that introduce hydroxyl groups into the risdiplam molecule. For example, hydroxylation at specific positions on the piperazine ring leads to the formation of M1.
In vitro studies indicate that M1 does not exhibit significant pharmacological activity at therapeutic doses, which aligns with its classification as a pharmacologically inactive metabolite .
Risdiplam functions by binding to specific sites on SMN2 pre-messenger RNA, promoting the inclusion of exon 7 during splicing. This results in an increase in functional SMN protein production from SMN2 transcripts. Although metabolite M1 does not directly participate in this mechanism, its presence in circulation reflects the metabolic processing of risdiplam.
The pharmacokinetics (PK) profile indicates that after oral administration, risdiplam reaches peak plasma concentrations within 1-4 hours, with a terminal elimination half-life ranging from approximately 40 to 69 hours . The pharmacokinetic data suggest that while metabolite M1 circulates in significant amounts, it does not contribute to therapeutic effects.
Risdiplam and its metabolite M1 are primarily utilized in clinical settings for treating spinal muscular atrophy. The drug's ability to enhance SMN protein levels has been demonstrated in clinical trials, showing significant improvements in motor function among patients with spinal muscular atrophy type 1 .
Risdiplam metabolite M1 represents a primary circulatory metabolite arising from the biotransformation of risdiplam, a survival of motor neuron 2 (SMN2) splicing modifier approved for spinal muscular atrophy. Unlike the parent compound, metabolite M1 is pharmacologically inactive but retains transporter inhibitory activity. Its formation involves a complex interplay of oxidative enzymes, primarily flavin-containing monooxygenases and cytochrome P450 isoforms, with significant interspecies differences in metabolic efficiency [1] [5].
The biosynthesis of metabolite M1 is predominantly mediated by hepatic flavin-containing monooxygenases (FMOs), with minor contributions from cytochrome P450 enzymes. Experimental data derived from human liver microsomes and recombinant enzyme systems demonstrate that FMO1 and FMO3 catalyze the initial oxidation of risdiplam, forming an intermediate that undergoes spontaneous rearrangement to yield metabolite M1. This reaction constitutes the major metabolic clearance pathway, accounting for approximately 75% of risdiplam's hepatic intrinsic clearance [1] [5].
Cytochrome P450 enzymes contribute supplementary oxidative metabolism, primarily via cytochrome P450 3A4, cytochrome P450 2J2, cytochrome P450 1A1, and cytochrome P450 3A7 (the fetal isoform persisting postnatally). In vitro studies utilizing chemical inhibitors and monoclonal antibodies indicate cytochrome P450 enzymes collectively account for approximately 20% of risdiplam's metabolic clearance. The relative contributions of individual enzyme systems are quantified below:
Table 1: Enzymatic Contributions to Risdiplam Metabolism Leading to Metabolite M1 Formation
Enzyme System | Contribution to Hepatic Intrinsic Clearance | Specific Isoforms Involved | In Vitro Evidence |
---|---|---|---|
Flavin-containing monooxygenases | ~75% | Flavin-containing monooxygenase 1, Flavin-containing monooxygenase 3 | Inhibition by methimazole; activity in recombinant flavin-containing monooxygenase systems |
Cytochrome P450 enzymes | ~20% | Cytochrome P450 3A4, Cytochrome P450 2J2, Cytochrome P450 1A1, Cytochrome P450 3A7 | Inhibition by ketoconazole; antibody inhibition studies |
Renal clearance | ~5% | Not applicable | Excretion of unchanged parent in urine |
Notably, metabolite M1 itself undergoes further oxidation, forming secondary metabolites eliminated via renal and fecal routes. The major circulating metabolite M1 constitutes a significant proportion of drug-related material in plasma (approximately 17% based on radioactive tracer studies), with the parent compound risdiplam representing approximately 83% of circulating material [1] [9].
While flavin-containing monooxygenases dominate the primary formation of metabolite M1, cytochrome P450 3A4 and cytochrome P450 3A7 facilitate subsequent modifications of this metabolite. Cytochrome P450 3A7 exhibits particular importance in pediatric populations due to its expression dominance during early development. Ontogeny studies reveal cytochrome P450 3A7 activity peaks during fetal development and gradually declines postnatally, being largely replaced by cytochrome P450 3A4 by approximately one year of age. However, significant interindividual variability exists, with cytochrome P450 3A7 persistence observed in some adults [2] [3] [5].
Physiologically-based pharmacokinetic modeling incorporating enzyme ontogeny data demonstrates that the conversion efficiency of risdiplam to metabolite M1 and subsequent metabolism of metabolite M1 are age-dependent. Cytochrome P450 3A7-mediated metabolism reaches functional maturity around two years of age, aligning with the developmental trajectory of this enzyme. This ontogeny significantly influences metabolite M1 exposure in pediatric patients younger than two years, as reflected in population pharmacokinetic models validated against clinical data from spinal muscular atrophy trials [2] [5].
Table 2: Developmental Regulation of Key Cytochrome P450 Enzymes Metabolizing Risdiplam and Metabolite M1
Enzyme | Developational Trajectory | Peak Activity Period | Implication for Metabolite M1 Exposure |
---|---|---|---|
Cytochrome P450 3A7 | High fetal expression; declines postnatally with significant interindividual variability | Fetal period | Higher relative contribution to metabolism in neonates and infants under 1 year; influences metabolite M1 formation and clearance rates in early development |
Cytochrome P450 3A4 | Low at birth; increases gradually during first year; adult levels achieved by ~1-5 years | Adulthood | Minimal contribution in neonates; increasing contribution throughout childhood; major contributor in adults |
Flavin-containing monooxygenase 3 | Low at birth; increases during infancy; adult levels achieved by ~1-2 years | Adulthood | Reaches functional maturity at ~2 years; limits rate of metabolite M1 formation in early infancy |
Mechanistically, cytochrome P450 3A4 and cytochrome P450 3A7 catalyze hydroxylation and epoxidation reactions on metabolite M1's heterocyclic ring systems, enhancing hydrophilicity and facilitating biliary and renal elimination. Inhibition studies using itraconazole (a strong cytochrome P450 3A inhibitor) in healthy adults demonstrated only a minor effect on risdiplam plasma pharmacokinetics, confirming a low fraction of parent drug metabolized by cytochrome P450 3A. However, the impact on metabolite M1 clearance was more pronounced, suggesting cytochrome P450 3A plays a greater role in metabolite M1 elimination than in risdiplam's initial metabolism [3] [6].
Significant interspecies differences exist in the efficiency and pathways responsible for risdiplam conversion to metabolite M1, impacting the translatability of preclinical toxicology and pharmacokinetic data. In vitro comparative metabolism studies across species reveal:
The underlying causes of interspecies variability include:
These interspecies differences necessitate cautious extrapolation of metabolite M1 exposure and toxicity data from animal models to humans. Physiologically-based pharmacokinetic modeling, incorporating in vitro-in vivo extrapolation and species-specific physiological parameters, has been employed to bridge this translational gap for risdiplam and metabolite M1 [2] [6].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7